N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Overview
Description
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine typically involves the following steps :
Starting Material: The process begins with 4-piperidone hydrochloride hydrate.
Reduction: The 4-piperidone is reduced using sodium borohydride in methanol under reflux conditions.
Protection: The resulting 4-hydroxypiperidine is then protected using di-tert-butyl dicarbonate in the presence of potassium carbonate in methanol under reflux conditions.
Purification: The final product is purified by crystallization from petroleum ether.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of accessible raw materials, high-yield reactions, and cost-effective methods to ensure high purity and stable properties .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-4-piperidinemethanol
- N-Boc-4-piperidinecarboxaldehyde
- N-Boc-4-piperidineethanol
Uniqueness
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which includes a hydroxymethyl group and a Boc-protected piperidine ring. This structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Biological Activity
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Overview
This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, has the molecular formula CHNO and a molecular weight of 215.29 g/mol. It features a hydroxymethyl group and a Boc-protected piperidine ring, which contribute to its unique reactivity and properties .
The biological activity of this compound is primarily linked to its role as a substrate or inhibitor in enzymatic reactions. The compound can influence specific enzymes and metabolic pathways through various mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites or altering their conformation.
- Substrate Activity : It may serve as a substrate for specific enzymatic reactions, facilitating biochemical processes.
Antioxidant Properties
Recent studies have highlighted the antioxidative properties of tetrahydropyridine derivatives. These compounds have shown potential in scavenging free radicals and reducing oxidative stress in biological systems .
Anticancer Activity
This compound has been explored for its anticancer properties. Research indicates that related piperidine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown enhanced apoptosis induction in tumor cell models compared to standard treatments .
Neuroprotective Effects
The compound’s structural features suggest potential neuroprotective effects. Piperidine derivatives are being investigated for their ability to inhibit cholinesterase enzymes and modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Numerous studies have investigated the biological activities of this compound and its derivatives:
- Cytotoxicity Studies : A study demonstrated that certain piperidine derivatives exhibit significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated that the structural complexity of these compounds enhances their interaction with biological targets .
- Molecular Docking Studies : In silico studies utilizing molecular docking techniques have revealed the binding affinities of this compound to various enzyme targets. These studies help elucidate the compound's mechanism of action at the molecular level .
- Antioxidative Mechanisms : Research has shown that tetrahydropyridine derivatives can effectively reduce oxidative stress markers in vitro. This suggests their potential use as therapeutic agents in conditions characterized by oxidative damage .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
N-Boc-4-piperidinemethanol | Moderate cytotoxicity | Lacks hydroxymethyl group |
N-Boc-4-piperidinecarboxaldehyde | Antioxidant properties | Contains an aldehyde functional group |
N-Boc-4-piperidineethanol | Neuroprotective effects | Alcohol functional group |
This compound stands out due to its specific structural attributes that enhance its reactivity and biological interactions compared to other piperidine derivatives.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKANSXTANTFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148139 | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203663-26-7 | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203663-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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